(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one
Description
The compound (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one features a hydrazone backbone with a 2,4-dichlorophenyl substituent, a phenyl group, and a piperidine ring. Its (E)-configuration at the imine bond is critical for molecular geometry and intermolecular interactions. Structural confirmation of such compounds typically employs spectroscopic methods (e.g., UV, NMR) and X-ray crystallography .
Properties
IUPAC Name |
(2E)-2-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenyl-3-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O/c21-16-9-10-18(17(22)13-16)23-24-19(14-25-11-5-2-6-12-25)20(26)15-7-3-1-4-8-15/h1,3-4,7-10,13,23H,2,5-6,11-12,14H2/b24-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCVVBPCFPBODW-LYBHJNIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=NNC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C/C(=N\NC2=C(C=C(C=C2)Cl)Cl)/C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one , also known by its CAS number 866136-15-4 , is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 390.31 g/mol . It features a hydrazone functional group, which is often associated with various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with hydrazone structures often exhibit significant antimicrobial properties. In a study evaluating similar derivatives, compounds demonstrated effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for the most active derivatives were reported between 0.22 to 0.25 μg/mL , indicating potent antimicrobial activity .
Anticancer Potential
Hydrazones have been studied for their anticancer effects, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer). In vitro studies have shown that certain derivatives exhibit cytotoxicity with IC50 values below 10 μM , suggesting significant potential as anticancer agents . For instance, one derivative demonstrated an IC50 value of 4.363 μM , outperforming standard chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of DNA Gyrase : Similar compounds have shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Antioxidant Activity : Many hydrazone derivatives exhibit antioxidant properties, which can contribute to their anticancer efficacy by reducing oxidative stress in cells .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various hydrazone derivatives including those structurally similar to our compound. The results highlighted significant antibacterial activity against both gram-positive and gram-negative bacteria, with the potential for use in developing new antibiotics .
Evaluation of Anticancer Properties
In another investigation focusing on hydrazone derivatives' anticancer capabilities, researchers synthesized several analogs and assessed their cytotoxicity against different cancer cell lines. The findings suggested that modifications in the hydrazone structure could enhance anticancer activity, indicating a promising avenue for drug development .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.31 g/mol |
| Antimicrobial MIC | 0.22 - 0.25 μg/mL |
| Anticancer IC50 (MCF-7) | < 10 μM |
| Antioxidant Activity | Present in similar compounds |
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Hydrazine vs. Heterocyclic Backbones: The target compound’s hydrazine group contrasts with pyrazole () or furan () backbones.
- Substituent Effects : The 2,4-dichlorophenyl group in the target compound and increases electron-withdrawing properties compared to 4-chlorophenyl () or methoxyphenyl () groups. This affects reactivity and binding affinity .
- Configuration : The (E)-configuration in the target compound and ensures planar geometry, optimizing conjugation, whereas the (Z)-isomer in may reduce steric hindrance .
Spectroscopic and Crystallographic Data
Table 2: Spectroscopic and Structural Characterization
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
